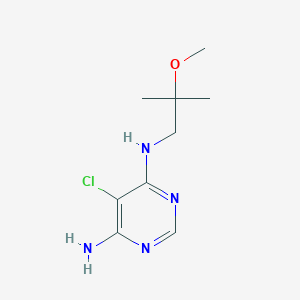![molecular formula C15H15ClN6 B6623753 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, also known as CMPD1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine involves the inhibition of specific enzymes, including protein kinases, which play a key role in the regulation of cell growth and proliferation. The compound has been shown to bind to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its specificity for certain enzymes, which allows for precise targeting of specific signaling pathways. However, the compound may also have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be challenging and time-consuming, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of additional targets for the compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 5-chloro-4,6-diaminopyrimidine with 3-methyl-1-phenyl-4-formylpyrazole in the presence of a reducing agent. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation.
Eigenschaften
IUPAC Name |
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-10-11(7-18-15-13(16)14(17)19-9-20-15)8-22(21-10)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQILRFLRMEVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=NC(=C2Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)